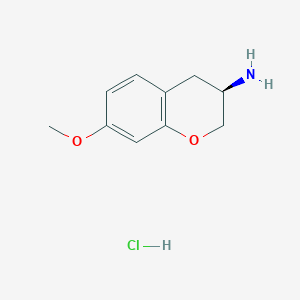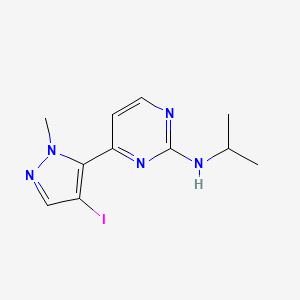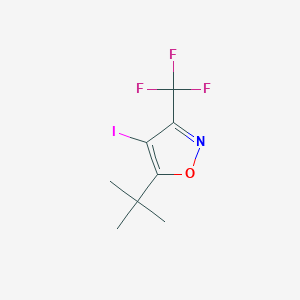
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an iodine atom, and a trifluoromethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents, which react with substituted aldoximes and alkynes under conventional heating conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions. For example, copper (I) or ruthenium (II) catalysts are frequently used in (3 + 2) cycloaddition reactions to form the isoxazole ring . These methods are preferred for their efficiency and high yields, although they may require additional steps for purification and separation of the catalyst from the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce an isoxazole with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: Isoxazoles are often explored for their potential as therapeutic agents due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules that can probe biological systems.
Material Science: Isoxazoles are also investigated for their potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Known for its cytotoxic effects.
3,5-Bis(het)arylisoxazoles: Synthesized using sodium azide and known for their high yields.
Uniqueness
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery .
Propriétés
Formule moléculaire |
C8H9F3INO |
|---|---|
Poids moléculaire |
319.06 g/mol |
Nom IUPAC |
5-tert-butyl-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C8H9F3INO/c1-7(2,3)6-4(12)5(13-14-6)8(9,10)11/h1-3H3 |
Clé InChI |
KYBSKLWVRNUVLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=NO1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


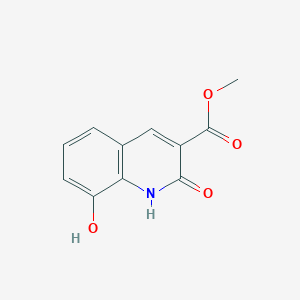

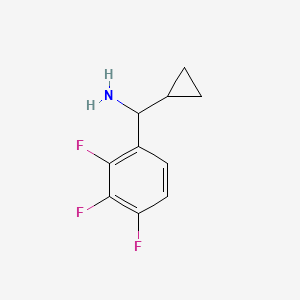
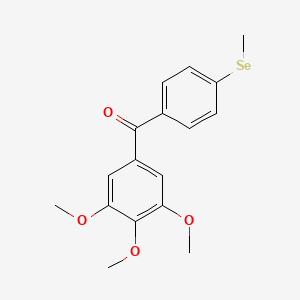
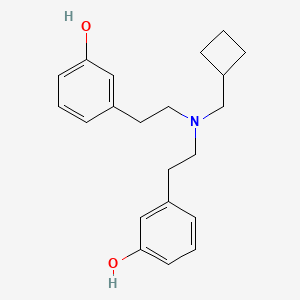
![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053316.png)
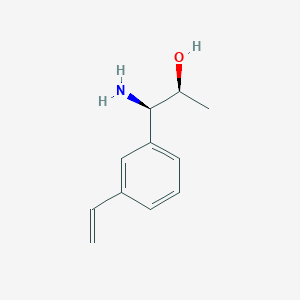
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl](/img/structure/B13053339.png)

